

Spectroscopic data for methyl indole-3-carboxylate (NMR, IR, MS).

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Compound of Interest		
Compound Name:	Methyl indole-3-carboxylate	
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A comprehensive analysis of the spectroscopic data for **methyl indole-3-carboxylate** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl indole-3-carboxylate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	" Multiplicity	Number of Protons	Assignment
11.75	br s	1H	N-H
8.10	d	1H	H-2
7.95	d	1H	H-4
7.45	d	1H	H-7
7.20	m	2H	H-5, H-6
3.85	S	3H	-OCH₃



Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
165.0	C=O
136.0	C-7a
132.0	C-2
126.0	C-3a
122.5	C-6
121.5	C-5
120.0	C-4
112.0	C-7
107.0	C-3
51.0	-ОСН3

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[2][3]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3300	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950	Medium	Aliphatic C-H Stretch
1680	Strong	C=O Stretch (Ester)
1600, 1480	Medium	C=C Stretch (Aromatic)
1250	Strong	C-O Stretch (Ester)

Sample Preparation: KBr disc or Nujol mull.[1]



Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
175	High	[M]+ (Molecular Ion)
144	High	[M - OCH ₃]+
116	Medium	[M - COOCH ₃] ⁺

Data obtained from GC-MS analysis.[4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of methyl indole-3-carboxylate for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry vial.[5][6]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[5]
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - The height of the solution in the NMR tube should be approximately 4-5 cm.[5]
- Data Acquisition:
 - Wipe the outside of the NMR tube to remove any contaminants.[5]
 - Place the NMR tube in a spinner turbine and adjust the depth using a gauge.[5]
 - Insert the sample into the NMR spectrometer.



- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C, a proton-decoupled sequence is typically used.[2][7]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of methyl indole-3-carboxylate in a volatile organic solvent like methylene chloride or acetone.[8]
 - Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.[8]
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument records the infrared radiation absorbed by the sample.[9][10]
 - The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
 - Prepare a dilute solution of methyl indole-3-carboxylate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

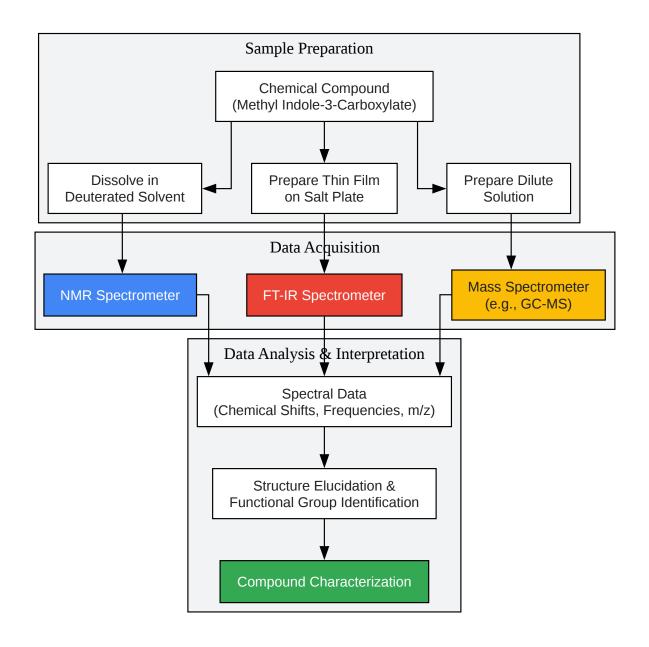


- Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low μg/mL range.[12]
- If any solid particles are present, filter the solution before introduction into the instrument.
 [12]
- Data Acquisition:
 - The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.[13]
 - The separated compound then enters the mass spectrometer's ion source.[14]
 - In the ion source (commonly using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[13]
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13][14]
 - A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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